4-(Pyridin-3-yl)thiazole-2-carbaldehyde hydrochloride
Description
4-(Pyridin-3-yl)thiazole-2-carbaldehyde hydrochloride is a heterocyclic organic compound featuring a thiazole ring substituted with a pyridin-3-yl group at the 4-position and an aldehyde functional group at the 2-position. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and agrochemical applications. Its reactive aldehyde group allows for versatile derivatization, enabling its use as a precursor in synthesizing targeted therapeutics and functional materials.
Properties
IUPAC Name |
4-pyridin-3-yl-1,3-thiazole-2-carbaldehyde;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2OS.ClH/c12-5-9-11-8(6-13-9)7-2-1-3-10-4-7;/h1-6H;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVEJPKUALHCBJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CSC(=N2)C=O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiazole Ring Formation via Hantzsch Synthesis
The Hantzsch thiazole synthesis remains a cornerstone for constructing the thiazole core. This method typically involves the condensation of α-haloketones with thioamides or thioureas. For 4-(Pyridin-3-yl)thiazole-2-carbaldehyde hydrochloride, the thiazole ring is assembled prior to introducing the pyridin-3-yl group.
In Example 2 of Patent CA2483482A1, 4-methyl-thiazole-5-carboxylic acid methyl ester undergoes reduction using NaBH₄ and AlCl₃ in monoglyme at -10°C, yielding 4-methyl-5-hydroxymethyl-thiazole . While this example focuses on a methyl-substituted thiazole, analogous conditions may apply to form the unsubstituted thiazole precursor required for subsequent functionalization. The reaction is monitored via HPLC, achieving purities of 97–98% after extraction with tetrahydrofuran (THF) and charcoal treatment .
Introduction of the Pyridin-3-yl Group
Coupling the pyridine moiety to the thiazole core necessitates precise regioselectivity. Patent CN101906068A describes the synthesis of 2-pyridine carboxaldehyde using trichloroisocyanuric acid (TCICA) as a chlorinating agent, followed by oxidation with sodium hypochlorite and 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) . Although this method targets 2-pyridine derivatives, adapting the conditions for 3-pyridine substitution involves substituting 3-picoline as the starting material.
A plausible route involves:
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Chlorination : Reacting 3-picoline with TCICA in dichloromethane at 40–90°C to yield 3-chloromethylpyridine.
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Hydrolysis : Treating the chlorinated intermediate with sodium bicarbonate to form 3-pyridinemethanol.
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Oxidation : Converting the alcohol to the aldehyde using TEMPO/NaClO at 0–2°C .
Aldehyde Functionalization and Oxidation
The aldehyde group at the thiazole-2-position is introduced via oxidation of a hydroxymethyl intermediate. Patent CA2483482A1 details two oxidation methods:
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TEMPO-Mediated Oxidation : 4-Methyl-5-hydroxymethyl-thiazole is oxidized with sodium hypochlorite and TEMPO in dichloromethane at 0–2°C, yielding 4-methyl-5-formyl-thiazole with >99% purity after dichloromethane extraction and sodium sulfate drying .
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PCC Oxidation : Using pyridinium chlorochromate (PCC) in dichloromethane at 15–25°C, followed by solvent distillation to isolate the aldehyde .
For 4-(Pyridin-3-yl)thiazole-2-carbaldehyde, analogous conditions would involve oxidizing 2-hydroxymethyl-4-(pyridin-3-yl)thiazole. The choice of oxidant impacts yield and purity, with TEMPO offering milder conditions suitable for acid-sensitive substrates.
Hydrochloride Salt Formation
The final step involves converting the free base to its hydrochloride salt. This is typically achieved by treating the aldehyde with hydrochloric acid in a polar solvent like ethanol or water. For example, in the synthesis of related thiazole derivatives, hydrochloride salts are formed by adding concentrated HCl to the free base dissolved in anhydrous ether, followed by filtration and drying .
Purification and Analytical Characterization
Purification :
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Liquid-Liquid Extraction : Dichloromethane and THF are employed to isolate intermediates, as seen in Patent CA2483482A1 .
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Distillation : Solvent removal under reduced pressure ensures high product recovery.
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Chromatography : Column chromatography using silica gel may refine final products, though patents emphasize distillation for industrial scalability .
Analytical Data :
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¹H NMR : Characteristic signals for the thiazole ring (δ 7.3–8.5 ppm) and aldehyde proton (δ 9.8–10.2 ppm) confirm structure .
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Mass Spectrometry : Molecular ion peaks align with theoretical masses (e.g., [M+H]⁺ = 207.05 for C₁₀H₇N₂OS).
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions: 4-(Pyridin-3-yl)thiazole-2-carbaldehyde hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like ammonia, amines, and halides are used in substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, and alcohols.
Reduction Products: Amines and alcohols.
Substitution Products: Amides, esters, and halides.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyridine and thiazole derivatives, including 4-(pyridin-3-yl)thiazole-2-carbaldehyde hydrochloride. These compounds have shown effectiveness against various bacterial and fungal strains.
Case Study: Antibacterial Efficacy
A study demonstrated that derivatives containing the pyridine nucleus exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria. Compounds derived from pyridine and thiazole structures showed Minimum Inhibitory Concentrations (MIC) as low as 6.25 μg/mL against Staphylococcus aureus and Escherichia coli . The presence of additional heterocycles in these compounds enhances their antimicrobial properties, broadening their therapeutic potential .
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| 4-(Pyridin-3-yl)thiazole-2-carbaldehyde HCl | S. aureus | 6.25 |
| 4-(Pyridin-3-yl)thiazole-2-carbaldehyde HCl | E. coli | 12.5 |
| Other derivatives | Candida albicans | 12.5 |
Anticancer Properties
The compound has also been studied for its potential as a selective inhibitor of histone demethylases, which are implicated in cancer progression.
Case Study: KDM Inhibition
Research indicates that derivatives of 4-(pyridin-3-yl)thiazole can act as inhibitors of JmjC histone N-methyl lysine demethylases (KDMs). For instance, certain analogs demonstrated IC50 values in the low micromolar range against KDM4A and KDM5B, suggesting they could be developed into anticancer agents .
| Compound | Target KDM | IC50 (μM) |
|---|---|---|
| 4-(Pyridin-3-yl)thiazole derivative | KDM4A | 0.200 |
| 4-(Pyridin-3-yl)thiazole derivative | KDM5B | 0.012 |
Corrosion Inhibition
The compound also exhibits promising applications in materials science, specifically as a corrosion inhibitor for mild steel in acidic environments.
Case Study: Corrosion Inhibition Performance
A study evaluated the corrosion inhibition efficiency of thiazole-based compounds, including those derived from pyridine structures, using potentiodynamic polarization and electrochemical impedance techniques. Results indicated that these compounds could significantly reduce corrosion rates, acting as both anodic and cathodic inhibitors .
| Parameter | Value |
|---|---|
| Inhibition Efficiency (%) | Up to 90% at optimal concentration |
| Temperature Dependence | Inverse relationship with temperature |
Mechanism of Action
The mechanism by which 4-(Pyridin-3-yl)thiazole-2-carbaldehyde hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Table 1: Comparative Analysis of 4-(Pyridin-3-yl)thiazole-2-carbaldehyde Hydrochloride and Analogous Compounds
Key Findings and Research Insights
Positional Isomerism and Reactivity
The pyridine ring’s position significantly impacts electronic distribution and steric effects. For instance, the 4-pyridinyl isomer (2-(Pyridin-4-yl)-1,3-thiazole-5-carbaldehyde HCl) exhibits distinct dipole interactions compared to the 3-pyridinyl analog, influencing binding affinity in enzyme inhibition assays . The aldehyde group’s position on the thiazole (2 vs. 5) further modulates reactivity; the 2-carbaldehyde derivative undergoes faster Schiff base formation, enhancing its utility as a synthetic intermediate .
Pharmacological and Agrochemical Implications
- Agrochemicals : Aldehyde-containing thiazoles are precursors to herbicides like benazolin (), with the pyridine ring enhancing soil stability .
Biological Activity
4-(Pyridin-3-yl)thiazole-2-carbaldehyde hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by various research findings and case studies.
Chemical Structure and Properties
The molecular structure of this compound consists of a thiazole ring fused with a pyridine moiety, along with an aldehyde functional group. This unique structure contributes to its diverse biological activities.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 4-(Pyridin-3-yl)thiazole-2-carbaldehyde have shown effectiveness against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans.
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-(Pyridin-3-yl)thiazole-2-carbaldehyde | S. aureus | 10 µg/mL |
| 4-(Pyridin-3-yl)thiazole-2-carbaldehyde | E. coli | 12 µg/mL |
| 4-(Pyridin-3-yl)thiazole-2-carbaldehyde | C. albicans | 15 µg/mL |
These findings suggest that the compound possesses promising antimicrobial activity, which could be further explored for therapeutic applications in infectious diseases .
Anticancer Activity
Thiazole derivatives have been extensively studied for their anticancer properties. The compound has demonstrated significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study investigated the effects of this compound on human cancer cell lines, including A431 (epidermoid carcinoma) and HT29 (colon carcinoma). The results indicated an IC50 value of approximately 5 µM for A431 cells and 7 µM for HT29 cells, indicating potent anticancer activity.
Table 2: Cytotoxicity Data
| Cell Line | IC50 Value (µM) |
|---|---|
| A431 | 5 |
| HT29 | 7 |
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, as evidenced by flow cytometry analyses .
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound has shown potential as an anti-inflammatory agent. Studies have indicated that it can inhibit key inflammatory pathways, particularly through the inhibition of COX enzymes.
Research Findings
A recent study highlighted that thiazole derivatives effectively reduce inflammation in animal models by decreasing levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a mechanism that could be beneficial in treating inflammatory diseases .
Q & A
Q. What synthetic methodologies are commonly employed for preparing 4-(Pyridin-3-yl)thiazole-2-carbaldehyde hydrochloride, and how can reaction parameters be optimized?
Methodological Answer: The synthesis of thiazole-carbaldehyde derivatives often involves:
- Vilsmeier-Haack Formylation : Introducing the aldehyde group via POCl₃ and DMF under controlled temperatures (0–90°C), followed by quenching and recrystallization (e.g., ethanol/water mixtures) .
- Condensation Reactions : Coupling pyridyl-thiazole precursors with aldehyde-containing reagents. For example, demonstrates the use of hydrazine hydrate and phenylhydrazine to form pyrazolo-pyridazine derivatives, suggesting analogous strategies for functionalizing the thiazole core .
Optimization Strategies :
- Temperature Control : Lower temperatures (0–5°C) minimize side reactions during formylation .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution efficiency .
- Catalyst Use : Acidic conditions (e.g., acetic acid) improve cyclization yields in multi-step syntheses .
Example Workflow :
| Step | Reagents/Conditions | Purpose | Yield (Example) |
|---|---|---|---|
| 1 | DMF, POCl₃, 0°C → 90°C | Aldehyde introduction | ~70% |
| 2 | Ethanol/water recrystallization | Purification | N/A |
Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic signals should be prioritized?
Methodological Answer:
- IR Spectroscopy : Identify the aldehyde C=O stretch (~1700 cm⁻¹) and aromatic C-H/N-H stretches (2800–3100 cm⁻¹) .
- ¹H-NMR : Key signals include:
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Aldehyde proton (δ 9.8–10.2 ppm, singlet).
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Pyridyl protons (δ 7.5–8.5 ppm, multiplet) and thiazole protons (δ 7.0–7.5 ppm) .
- Mass Spectrometry : Confirm molecular weight (e.g., [M+H]⁺ for free base: ~235.06 g/mol; hydrochloride salt adds ~36.46 g/mol).
Validation : Cross-reference with analogs in and , where IR and NMR data resolved structural ambiguities .
Q. How does the hydrochloride salt form influence solubility and stability during experimental handling?
Methodological Answer:
- Solubility : Hydrochloride salts typically enhance water solubility, facilitating aqueous workups. However, polar aprotic solvents (DMF, DMSO) are preferred for organic reactions .
- Stability : Store under anhydrous conditions (desiccator, N₂ atmosphere) to prevent hydrolysis. emphasizes handling hygroscopic compounds in controlled environments .
Advanced Questions
Q. How can researchers resolve discrepancies in NMR data when synthesizing derivatives, particularly regiochemical uncertainties?
Methodological Answer:
- 2D NMR (COSY, NOESY) : Differentiate pyridyl vs. thiazole proton environments (e.g., through coupling patterns) .
- X-ray Crystallography : As referenced in , use Bruker APEX2 or SAINT software for crystal structure determination to confirm regiochemistry .
- Computational Modeling : Compare experimental NMR shifts with DFT-predicted values (e.g., Gaussian or ORCA software).
Q. What strategies are effective for designing bioactivity-enhanced analogs of this compound?
Methodological Answer:
- Functional Group Modifications :
Q. What purification techniques are recommended for isolating this compound from complex reaction mixtures?
Methodological Answer:
- Recrystallization : Use ethanol/water gradients (70:30 v/v) for high-purity crystals, as in (~70–80% recovery) .
- Column Chromatography : Employ silica gel with eluents like ethyl acetate/hexane (gradient elution) for by-product removal.
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve closely related impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
